5-Fluoro-2-(4-fluorophenoxy)aniline
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Overview
Description
The compound 5-Fluoro-2-(4-fluorophenoxy)aniline is a fluorinated aniline derivative that is of interest in various chemical research areas. While the specific compound is not directly mentioned in the provided papers, the research on related fluorinated anilines and their derivatives offers insights into the potential properties and applications of 5-Fluoro-2-(4-fluorophenoxy)aniline.
Synthesis Analysis
The synthesis of fluorinated anilines can involve several steps, including substitution reactions and catalytic processes. For instance, a synthetic approach to 5-aryl-2,2'-bipyridines bearing a fluorine-containing aniline residue has been developed using sequential ipso-substitution and the aza-Diels–Alder reaction . Similarly, novel polyimides with fluorinated aniline moieties have been synthesized via the Williamson ether condensation reaction followed by hydrogenation . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-(4-fluorophenoxy)aniline, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of fluorinated anilines is crucial in determining their reactivity and photophysical properties. For example, the incorporation of a fluorine atom into the aniline fragment can cause shifts in emission maxima and changes in quantum yield . The molecular structure of 5-Fluoro-2-(4-fluorophenoxy)aniline, with its two fluorine atoms, would likely exhibit unique electronic effects due to the electronegativity of fluorine and the potential for intramolecular interactions.
Chemical Reactions Analysis
Fluorinated anilines participate in various chemical reactions, which can be influenced by the presence and position of fluorine atoms. The reactivity of fluoroanilines has been estimated using DFT calculations, showing that certain substituents can prevent reactions from occurring . The presence of fluorine atoms can also affect the optical properties of the resulting compounds, as seen in the synthesis of a novel compound involving a Heck reaction and reduction steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated anilines are often characterized by their solubility, thermal stability, and electronic properties. For instance, polyimides containing fluorinated aniline moieties have shown excellent solubility in various solvents, high glass-transition temperatures, and low dielectric constants . The optical properties, such as UV-Vis and fluorescence spectra, are also important characteristics of these compounds . The intramolecular N-H…F hydrogen bonding interaction in a series of 4-anilino-5-fluoroquinazolines has been experimentally and theoretically characterized, indicating that fluorine can act as a weak hydrogen bond acceptor . These findings could be relevant to the analysis of 5-Fluoro-2-(4-fluorophenoxy)aniline, as similar interactions may be present.
Scientific Research Applications
Kinase Inhibitors Development
Research has shown the utility of fluorinated anilines in the development of kinase inhibitors. A study performed docking and quantitative structure–activity relationship (QSAR) analyses on various fluorinated anilines, including derivatives complexed with c-Met kinase. These studies help understand the molecular orientations and conformations contributing to inhibitory activity, offering insights into the design of effective kinase inhibitors (Caballero et al., 2011).
Novel Synthetic Methods
Innovative synthetic methods have been developed for constructing complex molecules. For instance, a monodentate transient directing group assisted in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes using 2-Fluoro-5-(trifluoromethyl)aniline, showcasing a technique for efficiently constructing quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Fluorescence Studies
Fluorinated anilines have been studied for their fluorescence quenching capabilities, providing valuable data for understanding the molecular interactions in fluorescent compounds. This includes the investigation of boronic acid derivatives' fluorescence quenching by aniline in various solvents, contributing to the knowledge of fluorescence mechanisms and the design of new fluorescent materials (Geethanjali et al., 2015).
Electrochromic Materials
Fluorinated anilines are also used in the synthesis of electrochromic materials. A study highlights the electrochemical synthesis of novel polymers based on aniline derivatives, showing significant potential for use as counter electrodes in dye-sensitized solar cells. This demonstrates the role of fluorinated anilines in developing energy-efficient materials (Shahhosseini et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-2-(4-fluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDRMBDSYBIOJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346609 |
Source
|
Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4-fluorophenoxy)aniline | |
CAS RN |
20653-64-9 |
Source
|
Record name | 5-Fluoro-2-(4-fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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